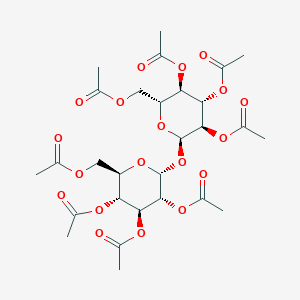
1-(3-Azetidinylmethyl)-1H-imidazole 2HCl
Übersicht
Beschreibung
1-(3-Azetidinylmethyl)-1H-imidazole 2HCl, also known as AZMI, is a chemical compound that has been widely used in scientific research for its unique properties. AZMI is a heterocyclic compound that contains both an imidazole and an azetidine ring, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl involves its ability to bind to certain enzymes and receptors, thereby modulating their activity. For example, the binding of this compound to acetylcholinesterase inhibits its activity, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.
The binding of this compound to the sigma-1 receptor has been shown to modulate various physiological processes such as calcium signaling and protein folding. This modulation of physiological processes has been studied for its potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects due to its ability to modulate the activity of certain enzymes and receptors. For example, the inhibition of acetylcholinesterase by this compound leads to an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal models of Alzheimer's disease.
The binding of this compound to the sigma-1 receptor has been shown to modulate various physiological processes such as pain perception and cell survival. This modulation of physiological processes has been studied for its potential therapeutic applications in the treatment of neuropathic pain and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a unique structure that allows it to modulate the activity of certain enzymes and receptors, making it a valuable tool for studying various biochemical and physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different physiological processes may be complex and difficult to predict, which can make it challenging to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Azetidinylmethyl)-1H-imidazole 2HCl. One area of interest is the development of this compound-based therapies for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of interest is the study of this compound's effects on other physiological processes, such as inflammation and oxidative stress.
Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological processes. This research could lead to the development of more targeted therapies and a better understanding of the role of this compound in various diseases and physiological processes.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research for its ability to modulate the activity of certain enzymes and receptors. Its biochemical and physiological effects have been studied for their potential therapeutic applications in the treatment of various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to the development of more targeted therapies and a better understanding of its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(3-Azetidinylmethyl)-1H-imidazole 2HCl has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property of this compound has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease.
This compound has also been used as a ligand for certain receptors such as the sigma-1 receptor, which is involved in various physiological processes such as pain perception and cell survival. The binding of this compound to the sigma-1 receptor has been studied for its potential therapeutic applications in the treatment of neuropathic pain and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(azetidin-3-ylmethyl)imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-10(6-8-1)5-7-3-9-4-7;;/h1-2,6-7,9H,3-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPSXLNMDRUXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrazine](/img/structure/B3255129.png)


![3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3255150.png)


![Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3255177.png)







